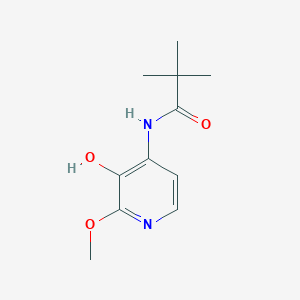
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
Vue d'ensemble
Description
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide (HMP) is a small molecule with a wide range of potential applications in medicinal and synthetic chemistry. HMP has been studied extensively in the past few decades due to its potential as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. HMP has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, HMP is a versatile compound that can be used in a variety of synthetic and medicinal chemistry applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pivalamide Hydrolysis : A study by Bavetsias, Henderson, and McDonald (2004) in "Tetrahedron Letters" outlines a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This process is significant for the hydrolysis of pivalamido groups in compounds like 2-pivalamido-3H-pyrimidin-4-ones, which can be relevant to derivatives of N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide (Bavetsias, Henderson, & McDonald, 2004).
- Synthesis of Substituted Naphthyridines : Kobayashi et al. (2010) in "Helvetica Chimica Acta" developed a method for synthesizing 2,4,8-trisubstituted 1,7-naphthyridines. This involves the reaction of isocyanopyridines, which could be prepared from 3-aminopyridine via aroylation with lithium (4-lithiopyridin-3-yl)pivalamide (Kobayashi, Kozuki, Fukamachi, & Konishi, 2010).
- Lithiation of Pivalamide : Smith, El‐Hiti, and Alshammari (2012) in "Synlett" described the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, highlighting the high yield of products involving ring substitution ortho to the pivaloylaminoethyl group (Smith, El‐Hiti, & Alshammari, 2012).
Mécanisme D'action
Target of Action
The primary target of N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide is currently unknown
Result of Action
The molecular and cellular effects of N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide’s action are currently unknown . These effects would be determined by the compound’s specific target and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target.
Propriétés
IUPAC Name |
N-(3-hydroxy-2-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)10(15)13-7-5-6-12-9(16-4)8(7)14/h5-6,14H,1-4H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQCEYIEYOYDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



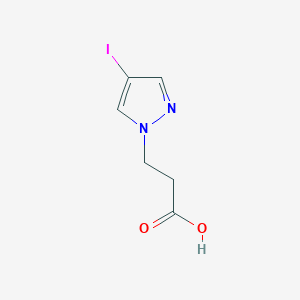
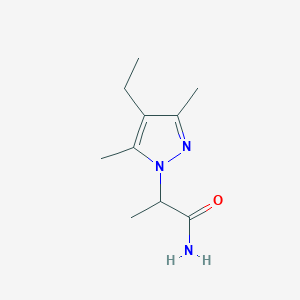
![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)
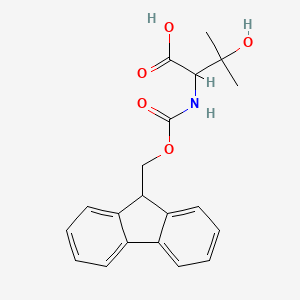


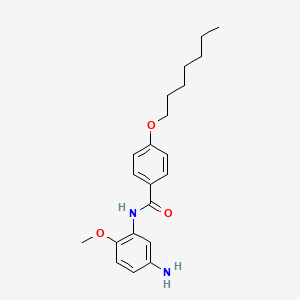
![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)
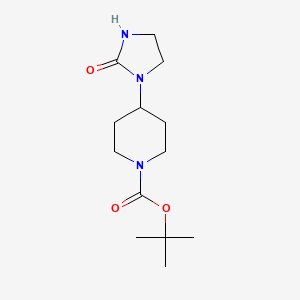
![2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride](/img/structure/B1439682.png)
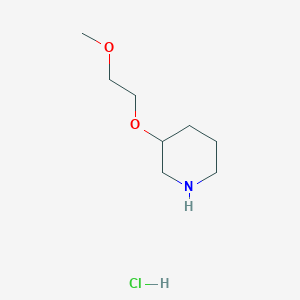

![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)
![3-[(1-Phenylethyl)amino]propanohydrazide](/img/structure/B1439686.png)